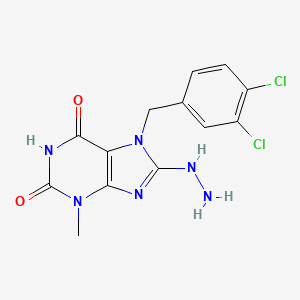
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a dichlorobenzyl group, a hydrazinyl group, and a methyl group attached to the purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable purine derivative.
Substitution Reaction: Introduction of the 3,4-dichlorobenzyl group through a nucleophilic substitution reaction.
Hydrazinylation: Addition of the hydrazinyl group using hydrazine or its derivatives under controlled conditions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Benzyl derivatives.
Substitution Products: Compounds with various substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology and Medicine
Due to its structural similarity to biologically active purines, it may be investigated for its potential as an enzyme inhibitor or as a lead compound in drug discovery.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, polymerases, or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydrazinylpurine: Lacks the dichlorobenzyl and methyl groups.
3-Methylpurine: Lacks the dichlorobenzyl and hydrazinyl groups.
7-Benzyl-8-hydrazinylpurine: Lacks the dichlorobenzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other purine derivatives.
Propiedades
Fórmula molecular |
C13H12Cl2N6O2 |
|---|---|
Peso molecular |
355.18 g/mol |
Nombre IUPAC |
7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12Cl2N6O2/c1-20-10-9(11(22)18-13(20)23)21(12(17-10)19-16)5-6-2-3-7(14)8(15)4-6/h2-4H,5,16H2,1H3,(H,17,19)(H,18,22,23) |
Clave InChI |
FIDYADIYPZAKDO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
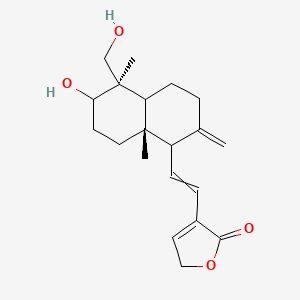
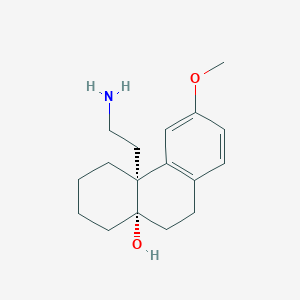
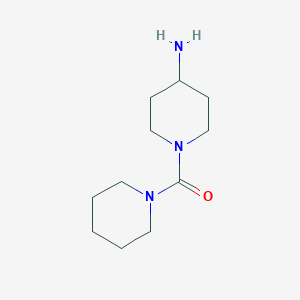
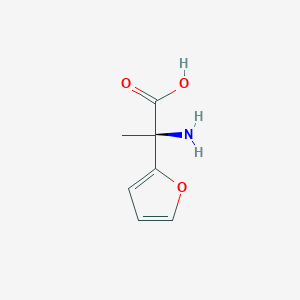
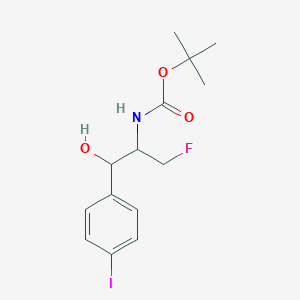
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
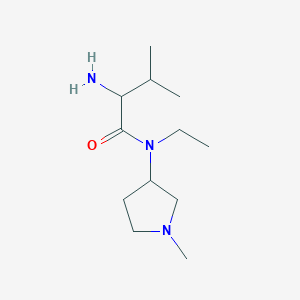
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
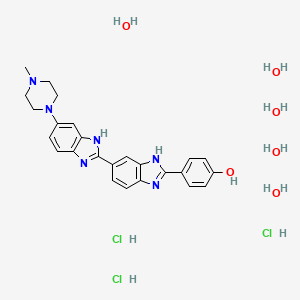
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
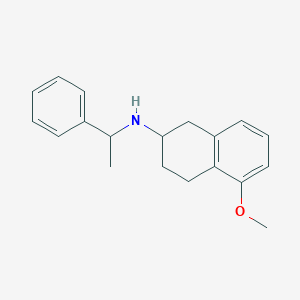
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
